molecular formula C5H8ClNOS B3107382 (5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride CAS No. 1609407-76-2

(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride

Cat. No. B3107382
CAS RN: 1609407-76-2
M. Wt: 165.64
InChI Key: WUALAYZIRSHWNA-UHFFFAOYSA-N
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Description

“(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride” is a research compound with the molecular formula C5H8ClNOS and a molecular weight of 165.64 . .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H7NOS.ClH/c1-4-5(2-7)6-3-8-4;/h3,7H,2H2,1H3;1H . The compound consists of a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms, with a methyl group and a methanol group attached .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, thiazole derivatives have been involved in various chemical reactions. For instance, they have been used in the synthesis of new antimycobacterial agents .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 165.64 .

Scientific Research Applications

Neuropharmacological Research

(5-Methyl-1,3-thiazol-4-yl)methanol hydrochloride and its derivatives have been primarily studied for their neuropharmacological properties. Investigations have explored the role of these compounds as antagonists of metabotropic glutamate receptors (mGluRs), particularly focusing on their potential applications in the treatment of neurological and psychiatric disorders.

  • Anxiolytic Potential : The anxiolytic-like effects of mGlu receptor antagonists, including derivatives of this compound, have been studied in various animal models. These compounds were observed to produce significant anxiolytic effects, comparable to those of standard anxiolytic drugs, suggesting their potential in treating anxiety-related disorders (Pietraszek et al., 2005).

  • Parkinson's Disease Research : The effects of mGluR5 antagonist derivatives of this compound were studied in experimental models of Parkinson's disease. The research indicated potential antiparkinsonian-like activity and suggested the involvement of these receptors in the pathologically altered circuitry in the basal ganglia, although the results were not strong enough to conclusively support their use in symptomatic treatment (Dekundy et al., 2006).

  • Analgesic Effects : Research involving high-efficacy 5-HT1A receptor activation by derivatives of this compound has shown promising results in the treatment of pathological pain, including allodynia following spinal cord injury. This suggests a potential therapeutic application in managing chronic pain conditions (Colpaert et al., 2004).

Toxicological Studies

Research has also delved into the toxicological aspects of methanol and its metabolites, including studies on this compound.

  • Toxicity Analysis : Studies on the toxicity of methanol and its derivatives, including this compound, have been conducted to understand their effects on biological systems. These studies are crucial for assessing the safety profile of these compounds in various applications (Jeganathan & Namasivayam, 1989).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(5-methyl-1,3-thiazol-4-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS.ClH/c1-4-5(2-7)6-3-8-4;/h3,7H,2H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUALAYZIRSHWNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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